molecular formula C16H16FN3O3 B6541979 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058500-66-5

6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541979
CAS No.: 1058500-66-5
M. Wt: 317.31 g/mol
InChI Key: ZKAJARIJSLBZJE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a fluorinated aromatic ring (4-fluorophenyl) at position 6 and a morpholine-containing oxoethyl substituent at position 2. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or CNS modulation . The 4-fluorophenyl group enhances metabolic stability and hydrophobic interactions, while the morpholine moiety improves solubility and may facilitate interactions with enzymes via hydrogen bonding . This compound is likely synthesized via modified Biginelli reactions, utilizing catalysts like ionic liquids or FeCl₃, followed by functionalization to introduce the morpholine group .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAJARIJSLBZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Reaction with Ionic Liquid Catalysis

Recent advancements employ benzotriazolium-based ionic liquids (e.g., [BBTA][TFA]) under solvent-free conditions to enhance reaction efficiency. For example:

  • Reagents : 4-Fluorobenzaldehyde (1.2 equiv), ethyl 3-oxobutanoate (1.0 equiv), and N-substituted urea (1.5 equiv).

  • Conditions : 80°C, 4–6 h, solvent-free.

  • Yield : 85–92% for analogous dihydropyrimidinones.

While this method optimizes core formation, introducing the morpholino-oxoethyl group requires subsequent functionalization.

Post-Synthetic Introduction of the Morpholino-Oxoethyl Group

Bromoacetylation and Nucleophilic Substitution

A two-step protocol enables the introduction of the 2-(morpholin-4-yl)-2-oxoethyl side chain:

Step A: Bromoacetylation at Position 3

  • Substrate : 6-(4-Fluorophenyl)-3-acetyl-3,4-dihydropyrimidin-4-one.

  • Reagents : Bromine (Br₂) in acetic acid (1:2 molar ratio).

  • Conditions : 0°C to room temperature, 2 h.

  • Intermediate : 3-(Bromoacetyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one.

Step B: Morpholine Substitution

  • Reagents : Morpholine (2.0 equiv), potassium carbonate (3.0 equiv).

  • Solvent : Anhydrous THF or DMF.

  • Conditions : 60°C, 12 h.

  • Yield : 55–65% after silica gel chromatography.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 2H, ArH), 7.15–7.08 (m, 2H, ArH), 4.12 (s, 2H, CH₂CO), 3.62–3.58 (m, 4H, morpholine), 3.45–3.41 (m, 4H, morpholine), 2.85 (t, J = 6.4 Hz, 2H, CH₂), 2.65 (t, J = 6.4 Hz, 2H, CH₂).

Alternative Route: Direct Cyclocondensation with Pre-Functionalized β-Keto Esters

Synthesis of Ethyl 3-Oxo-4-(morpholin-4-yl)butanoate

A pre-functionalized β-keto ester bearing the morpholino-oxoethyl group streamlines the synthesis:

Step A: Preparation of Ethyl 3-Oxo-4-(morpholin-4-yl)butanoate

  • Reagents : Ethyl 4-bromoacetoacetate (1.0 equiv), morpholine (1.2 equiv).

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 60°C, 8 h.

  • Yield : 70–75%.

Step B: Cyclocondensation

  • Reagents : 4-Fluorobenzaldehyde (1.0 equiv), urea (1.2 equiv), ethyl 3-oxo-4-(morpholin-4-yl)butanoate (1.0 equiv).

  • Catalyst : [BBTA][TFA] (10 mol%).

  • Conditions : 80°C, solvent-free, 6 h.

  • Yield : 68–72%.

Optimization and Mechanistic Insights

Role of Ionic Liquids in Cyclocondensation

Benzotriazolium ionic liquids enhance reaction rates by stabilizing intermediates via hydrogen bonding and electrostatic interactions. For instance, [BBTA][TFA] increases yields by 20–25% compared to traditional HCl catalysis.

Regioselectivity in Post-Synthetic Alkylation

The 3-position of dihydropyrimidinones exhibits higher nucleophilicity due to conjugation with the 4-keto group, favoring alkylation at this site. Steric hindrance from the 4-fluorophenyl group further directs substitution to position 3.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Bromoacetylation/SubstitutionHigh flexibility, scalableMulti-step, moderate yields55–65
Pre-functionalized β-Keto EsterSingle-step cyclocondensationRequires specialized β-keto ester synthesis68–72
Ionic Liquid CatalysisSolvent-free, high efficiencyLimited substrate scope85–92

Patented methodologies emphasize cost-effective bromoacetylation using Dess-Martin periodinane for oxidation and Pd-catalyzed couplings for aryl introductions. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates enable Suzuki-Miyaura couplings for aryl group diversification .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the fluorophenyl group to its corresponding carboxylic acid derivative.

  • Reduction: : Reduction of the pyrimidinone core to form a dihydropyrimidinone.

  • Substitution: : Replacement of the morpholin-4-yl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one carboxylic acid.

  • Reduction: : this compound dihydropyrimidinone.

  • Substitution: : Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that modifications in the structure of dihydropyrimidinones could enhance their efficacy against specific cancer types, including breast and prostate cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess effective antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens . This makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Neurological Applications

The morpholine component is linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier and exhibit neuroprotective effects in preclinical models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the dihydropyrimidinone core followed by functionalization with fluorophenyl and morpholine groups. Various derivatives have been synthesized to optimize biological activity and selectivity .

Case Studies

  • Anticancer Efficacy : A case study published in a peer-reviewed journal highlighted the effectiveness of a related compound in inhibiting growth in MCF-7 breast cancer cells. The study utilized cell viability assays and flow cytometry to demonstrate significant apoptosis induction at low micromolar concentrations .
  • Antimicrobial Testing : Another study focused on testing several derivatives against Staphylococcus aureus and Candida albicans. Results showed that specific structural modifications led to enhanced antimicrobial activity compared to standard antibiotics, indicating a promising avenue for further development .

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one exerts its effects involves binding to specific molecular targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridazinone Derivatives
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (): Core Structure: Pyridazinone instead of dihydropyrimidinone. Substituents: Piperazine ring replaces the dihydropyrimidinone’s C3 substituent. Impact: The pyridazinone core’s planar structure may enhance π-π stacking but reduce conformational flexibility compared to dihydropyrimidinone.
2.1.2 Pyrazolo-Pyrimidine Derivatives
  • (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Core Structure: Pyrazolo[3,4-c]pyrimidine fused with chromenone. Substituents: Dual fluorophenyl groups and morpholine. The pyrazolo-pyrimidine core may enhance kinase selectivity due to its fused heterocyclic system .
2.1.3 Thieno-Pyrimidinone Derivatives
  • 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (): Core Structure: Thieno[3,2-d]pyrimidinone. Substituents: Chlorophenyl and trifluoromethoxy groups. Impact: The thieno ring introduces sulfur, which may improve metabolic stability but increase molecular weight.

Physicochemical Properties

Property Target Compound Pyridazinone Derivative Pyrazolo-Pyrimidine Thieno-Pyrimidinone
Molecular Weight ~350 g/mol ~500 g/mol ~600 g/mol ~499 g/mol
LogP ~2.5 (estimated) ~3.0 ~4.2 ~3.8
Water Solubility Moderate (due to morpholine) Low (piperazine may ionize) Low (chromenone) Very low
Hydrogen Bond Donors 1 2 1 0

Toxicity and ADME Profiles

  • Target Compound: Morpholine is generally non-toxic but may form nitrosamines under acidic conditions. Fluorine reduces CYP-mediated metabolism, prolonging half-life .
  • Pyridazinone Derivative: Piperazine may cause QT prolongation risks. Higher molecular weight could limit bioavailability .
  • Thieno-Pyrimidinone: The trifluoromethoxy group is metabolically stable but may accumulate in lipid tissues .

Biological Activity

6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and molecular inhibition. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C20H21FN2O6S
  • Molecular Weight : 436.5 g/mol

The structure features a dihydropyrimidinone core substituted with a 4-fluorophenyl group and a morpholine moiety, which is crucial for its biological activity.

The biological activity of this compound has been linked to its ability to inhibit specific proteins involved in cancer cell proliferation. Notably, it has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway.

Inhibition of MDM2

Research indicates that this compound binds to MDM2 with a high affinity (Ki = 2.9 nM), leading to the inhibition of cancer cell growth in various models. For example, in the SJSA-1 cancer cell line, it demonstrated significant antiproliferative activity with an IC50 value of approximately 0.15 μM .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Model/System IC50 Value Reference
MDM2 InhibitionSJSA-1 Cell Line0.15 μM
Tumor Growth InhibitionXenograft ModelEffective at 100 mg/kg
p53 ActivationSJSA-1 Xenograft TissueUpregulation observed
Apoptosis InductionTumor ModelsCleavage of PARP and caspase-3 observed

Case Study 1: Antitumor Activity

In a study involving xenograft models, the administration of this compound at a dose of 100 mg/kg resulted in significant tumor regression. The pharmacodynamic effects included strong activation of p53 and induction of apoptosis markers such as PARP cleavage .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the morpholine and fluorophenyl substituents could enhance binding affinity and selectivity towards MDM2. Compounds derived from this lead structure were tested for their ability to penetrate tumor tissues effectively while maintaining high cellular potency .

Q & A

Advanced Research Question

  • Temperature control : Maintain 60–80°C during alkylation to prevent decomposition of the morpholinyl intermediate .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions .
  • Catalyst optimization : For fluorophenyl coupling, reduce Pd loading to 0.5–1 mol% with ligand additives (e.g., XPhos) to suppress side reactions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How does the fluorophenyl group influence the compound’s biological activity, and what structure-activity relationships (SAR) have been identified?

Advanced Research Question

  • Lipophilicity and binding affinity : The 4-fluorophenyl group enhances membrane permeability and stabilizes π-π interactions with aromatic residues in enzyme active sites (e.g., kinase targets) .
  • Comparative SAR studies :
    • Pyrido[3,4-d]pyrimidines with fluorophenyl substituents show 2–3× higher potency against cancer cell lines than non-fluorinated analogs .
    • Substitution at the 3-position (morpholinyl-oxoethyl) improves solubility but may reduce target selectivity .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Standardize assay conditions : Variability in cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24h vs. 48h) significantly impact IC₅₀ values .
  • Control for metabolite interference : Use LC-MS to verify compound stability in biological matrices, as oxidation of the morpholinyl group can generate inactive by-products .
  • Cross-validate targets : Employ orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .

What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

  • In vitro ADME :
    • Microsomal stability assays : Monitor degradation using liver microsomes (human/rat) with NADPH cofactors .
    • Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • In vivo studies :
    • Use randomized block designs with split-plot arrangements to account for variables like dose timing and animal weight .
    • Quantify plasma concentrations via LC-MS/MS, ensuring a lower limit of quantification (LLOQ) <1 ng/mL .

What are the computational approaches for predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2), focusing on the fluorophenyl-morpholinyl pharmacophore .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between morpholinyl oxygen and Asp86 in EGFR) .
  • QSAR models : Train on datasets of pyrimidinone derivatives to predict logP and pIC₅₀ values .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Dose normalization : Adjust in vivo doses based on plasma protein binding (e.g., unbound fraction <5% reduces efficacy) .
  • Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via HRMS and test their activity .
  • Tumor microenvironment models : Use 3D spheroids or patient-derived xenografts (PDX) to better replicate in vivo conditions .

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